3,4-Diacetoxy-1-butene (3,4-DAB) can be synthesized through the oxidative acetoxylation of 1,3-butadiene using palladium-based intermetallic compounds (IMCs) as catalysts. This reaction utilizes acetic acid as the oxygen and acetyl source. []
,4-DAB serves as a valuable precursor for the synthesis of various functionalized molecules due to the presence of the easily modifiable acetate groups and the reactive double bond. Researchers have employed 3,4-DAB in the preparation of:
Beyond its role as a precursor, 3,4-DAB has been explored in other research areas, including:
3,4-Diacetoxy-1-butene is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol. It is characterized by the presence of two acetoxy groups attached to a butene backbone, making it a diacetyl derivative. This compound is primarily used in biochemical research, particularly in proteomics, due to its unique structural properties that allow for various chemical interactions and modifications .
Several synthesis methods have been reported for 3,4-diacetoxy-1-butene:
3,4-Diacetoxy-1-butene is primarily utilized in:
Several compounds share structural similarities with 3,4-diacetoxy-1-butene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Acetoxy-1-butene | C₅H₈O₂ | Contains one acetoxy group; simpler structure |
| 4-Acetoxy-1-butene | C₅H₈O₂ | Similar reactivity; one acetoxy group at a different position |
| 3,4-Dimethyl-1-butene | C₆H₁₄ | Lacks functional groups; non-polar |
| 3,4-Dihydroxy-1-butene | C₈H₁₀O₂ | Contains hydroxyl groups instead of acetoxy groups |
Uniqueness: The dual acetoxy functional groups in 3,4-diacetoxy-1-butene provide distinct reactivity compared to its analogs. This structural feature enhances its utility in synthetic applications and potential biological activities not observed in simpler derivatives.
Irritant